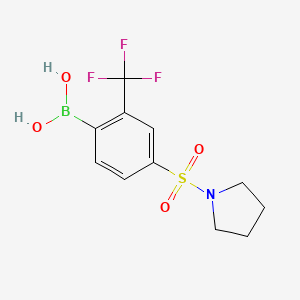
4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C11H13BF3NO4S . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a sulfonyl group, a trifluoromethyl group, and a phenylboronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .Wissenschaftliche Forschungsanwendungen
Sulfonamide Terminators in Cyclisations
Sulfonamides, such as trifluoromethanesulfonic (triflic) acid, have been identified as novel terminators in cationic cyclisations, facilitating the synthesis of pyrrolidines from homoallylic sulfonamides. This methodology allows for the efficient formation of polycyclic systems, indicating a potential application area of related sulfonamide and boronic acid compounds in complex organic synthesis and medicinal chemistry research (Haskins & Knight, 2002).
Metal-Free Synthesis of Pyridine Derivatives
A study demonstrated the in-situ generation of pyridine-boryl radicals for the bifunctional reagent role, facilitating a novel radical addition/C-C coupling mechanism. This process was applied in the late-stage modification of a complicated pharmaceutical molecule, illustrating the potential of boronic acid derivatives in the development of new chemical synthesis pathways and pharmaceutical manufacturing (Wang et al., 2017).
Catalysis in Suzuki Cross-Coupling Reactions
Macrocyclic triazatriolefinic Pd^0 complexes, incorporating aryl groups such as 4-pyrrol-1-ylphenyl, have been utilized as efficient and selective heterogeneous catalysts for Suzuki cross-couplings. The modified electrodes based on these complexes facilitate easy removal of the catalyst, showcasing the role of boronic acid derivatives in enhancing the efficiency and sustainability of catalytic processes (Llobet et al., 2004).
N-B Interaction Investigation
The N-B interaction in o-(Pyrrolidinylmethyl)phenylboronic acid complexes has been extensively studied, providing insights into molecular recognition and chemosensing. This research could inform the design of chemosensing technologies based on arylboronate scaffolds for detecting physiologically important substances (Zhu et al., 2006).
Catalytic Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This discovery highlights the potential of boronic acid derivatives in facilitating novel organic transformations, particularly in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Eigenschaften
IUPAC Name |
[4-pyrrolidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO4S/c13-11(14,15)9-7-8(3-4-10(9)12(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHPNPSSQRPDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)
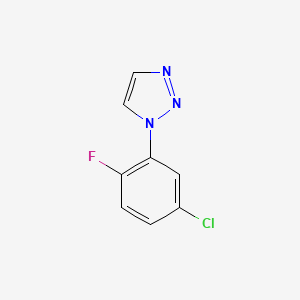
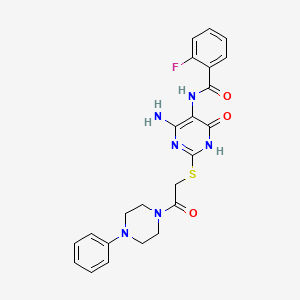
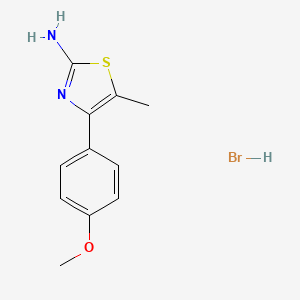
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)
![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)
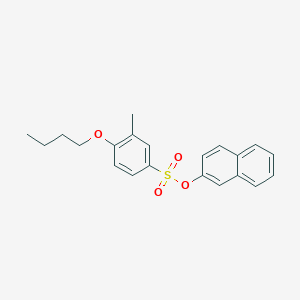

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)

